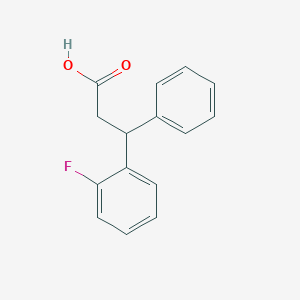
3-(2-Fluorophenyl)-3-phenylpropanoic acid
Overview
Description
3-(2-Fluorophenyl)-3-phenylpropanoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be extrapolated to understand the properties and synthesis of 3-(2-Fluorophenyl)-3-phenylpropanoic acid.
Synthesis Analysis
The synthesis of fluorinated organic compounds is of significant interest due to their potential applications in pharmaceuticals and agrochemicals. A one-pot synthesis strategy for 3-fluoroflavones, which are structurally related to 3-(2-Fluorophenyl)-3-phenylpropanoic acid, has been developed using selectfluor for fluorination at room temperature . This method demonstrates the feasibility of introducing fluorine atoms into phenyl rings, which is a key step in synthesizing 3-(2-Fluorophenyl)-3-phenylpropanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-Fluorophenyl)-3-phenylpropanoic acid has been studied using various spectroscopic and computational methods. For instance, the infrared spectrum and structural properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated, providing insights into the influence of fluorine substitution on molecular geometry and electronic properties .
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. For example, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has been used for the detection and analysis of primary amines, showcasing the unique reactivity of fluorinated species in analytical applications . This suggests that 3-(2-Fluorophenyl)-3-phenylpropanoic acid may also participate in specific chemical reactions that exploit the reactivity of the fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often altered due to the presence of the highly electronegative fluorine atom. For instance, the crystallographic studies of salts of 2,3,7-trihydroxy-9-phenyl-fluorone revealed how fluorination affects intermolecular interactions and molecular conformation . Similarly, the fluorination of phenyl groups has been shown to influence the conformational preferences of molecules, as seen in the stereoselective fluorination using phenyltetrafluorophosphorane .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Resolution : 3-(2-Fluorophenyl)-3-phenylpropanoic acid has been utilized in the synthesis and resolution of complex organic compounds. For example, its derivatives have been used in the resolution of racemic hydroxy aryl acrylate esters, contributing to the determination of absolute configuration in certain compounds (Drewes et al., 1992).
- Cross-Coupling Research : This acid plays a role in the development of cross-coupling reactions, particularly in C-H bond arylation and methylation, providing a pathway for more efficient chemical syntheses (Wan et al., 2013).
Chemo-enzymatic Applications
- Chemo-enzymatic Synthesis : The acid is a precursor in the chemo-enzymatic synthesis of chiral compounds like (S)-3-hydroxy-3-phenylpropanoic acid, which are significant in the production of antidepressant drugs. This involves both chemical synthesis and biocatalysis (Zhao et al., 2014).
Analytical and Separation Techniques
- Supercritical Fluid Chromatography : In analytical chemistry, this acid and its derivatives have been subjects in the study of chiral separation techniques, such as supercritical fluid chromatography (SFC), advancing the field of analytical separations and purifications (Wu et al., 2016).
Fluorescence and pH Sensing
- Fluorescent pH Probe : Derivatives of 3-(2-Fluorophenyl)-3-phenylpropanoic acid have been used in the development of fluorescent pH probes for intracellular imaging, showcasing its potential in biological and medical research (Nan et al., 2015).
properties
IUPAC Name |
3-(2-fluorophenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-14-9-5-4-8-12(14)13(10-15(17)18)11-6-2-1-3-7-11/h1-9,13H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCPNMWDGXASRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



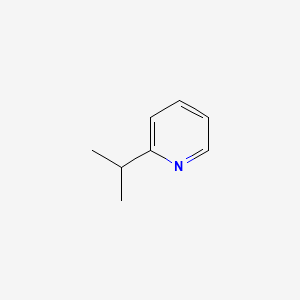


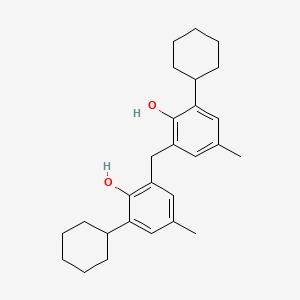

![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)
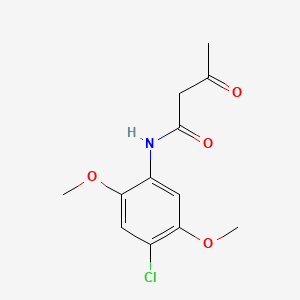

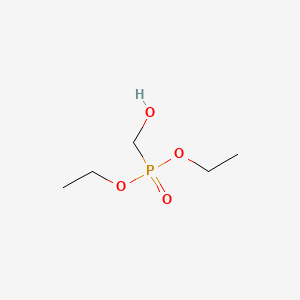
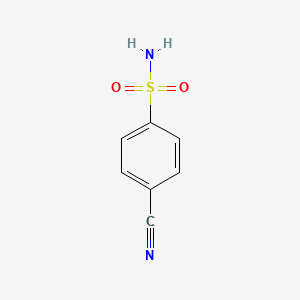
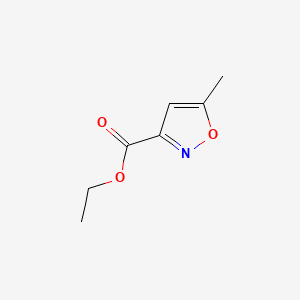

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)
